2,5,5-trimethylhexanoic Acid
Overview
Description
2,5,5-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain fatty acid, known for its unique structure and properties. This compound is also referred to as isononanoic acid and is used in various industrial applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5,5-Trimethylhexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,5,5-trimethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of isobutene followed by hydrogenation and oxidation. This method is preferred due to its efficiency and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,5,5-Trimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions, particularly with halogens, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens like chlorine or bromine.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
2,5,5-Trimethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound in studies of fatty acid metabolism and enzyme activity.
Medicine: Research explores its potential as a building block for pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 2,5,5-trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as fatty acid synthase and oxidase, leading to the formation of various metabolites. These metabolites can then participate in cellular processes, influencing cell signaling and energy production .
Comparison with Similar Compounds
- 2,2,5-Trimethylhexanoic acid
- 3,5,5-Trimethylhexanoic acid
- 2-Ethylhexanoic acid
Comparison: 2,5,5-Trimethylhexanoic acid is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Compared to 2,2,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid, it exhibits different reactivity and stability profiles. 2-Ethylhexanoic acid, while similar in structure, has different industrial applications and biological activities .
Properties
IUPAC Name |
2,5,5-trimethylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(8(10)11)5-6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTVZXLILUCNDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474943 | |
Record name | 2,5,5-trimethylhexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53705-45-6 | |
Record name | 2,5,5-trimethylhexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5,5-Trimethylhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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